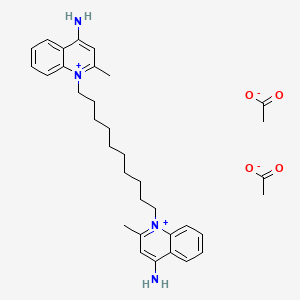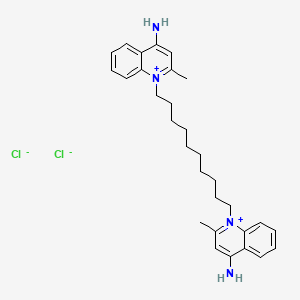
Dexamethasonpalmitat
Übersicht
Beschreibung
Dexamethasone palmitate is a lipophilic derivative of dexamethasone, a synthetic corticosteroid. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. The compound is often utilized in the treatment of various inflammatory conditions, including rheumatoid arthritis and pulmonary inflammation .
Wissenschaftliche Forschungsanwendungen
Dexamethasonpalmitat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in der Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht wegen seiner Rolle bei der Modulation entzündlicher Signalwege und Immunantworten.
Medizin: Wird zur Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und Lungenentzündung eingesetzt.
Industrie: Wird in der Formulierung von nanobasierten Arzneimittelträgersystemen für die gezielte Therapie eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren, was zur Unterdrückung der Expression entzündungsfördernder Gene führt. Dies führt zu einer verminderten Produktion von proinflammatorischen Zytokinen und Chemokinen, einer verringerten Migration entzündungsfördernder Zellen und einer Stabilisierung von Zellmembranen. Die Verbindung hemmt auch die Aktivierung des nuclear factor-kappa B (NF-κB) und anderer Transkriptionsfaktoren, die an der Entzündungsreaktion beteiligt sind .
Ähnliche Verbindungen:
Dexamethason: Die Ausgangssubstanz, die hydrophiler ist und eine kürzere Wirkdauer als this compound hat.
Dexamethasonnatriumphosphat: Ein wasserlösliches Derivat, das bei akuten Entzündungszuständen einen schnellen Wirkungseintritt ermöglicht.
Einzigartigkeit: this compound ist aufgrund seiner lipophilen Natur einzigartig, die eine verlängerte Freisetzung und anhaltende entzündungshemmende Wirkungen ermöglicht. Dies macht es besonders nützlich in Formulierungen, die für die kontrollierte Freisetzung und gezielte Abgabe konzipiert sind .
Biochemische Analyse
Biochemical Properties
Dexamethasone palmitate interacts with various enzymes and proteins. It has been shown to increase the expression of fatty acid transporters, leading to an increased accumulation of triacylglycerols and ceramide . This interaction reflects the role of dexamethasone palmitate in biochemical reactions .
Cellular Effects
Dexamethasone palmitate has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the LPS-induced release of inflammatory cytokines in macrophages .
Molecular Mechanism
The mechanism of action of dexamethasone palmitate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is taken up by activated macrophages due to its fat emulsion, which may contribute to its anti-inflammatory activity .
Temporal Effects in Laboratory Settings
The effects of dexamethasone palmitate change over time in laboratory settings. It has been shown to have a high stability and a low rate of degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of dexamethasone palmitate vary with different dosages in animal models . For instance, low-dose dexamethasone palmitate has been shown to lessen injury and enhance the recovery process in animal models of traumatic brain injury .
Metabolic Pathways
Dexamethasone palmitate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to alter fatty acid composition and diminish triacylglycerols desaturation index .
Transport and Distribution
Dexamethasone palmitate is transported and distributed within cells and tissues in a specific manner . It shows a much higher concentration in the blood, spleen, and inflamed tissues, whereas dexamethasone sodium phosphate has a high concentration in the muscles .
Subcellular Localization
The subcellular localization of dexamethasone palmitate and its effects on activity or function are significant. It has been shown that a family of uncharacterized ABHD17 proteins can accelerate palmitate turnover on N-Ras, and ABHD17 catalytic activity is required for N-Ras depalmitoylation and re-localization to internal cellular membranes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dexamethasonpalmitat wird durch Veresterung von Dexamethason mit Palmitinsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem wasserfreien Lösungsmittel wie Dichlormethan unter inerten Bedingungen durchgeführt, um Hydrolyse zu verhindern .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound mithilfe großtechnischer Veresterungsprozesse hergestellt. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .
Arten von Reaktionen:
Häufige Reagenzien und Bedingungen:
Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Esterasen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.
Hauptprodukte:
Hydrolyse: Dexamethason und Palmitinsäure.
Oxidation: Oxidierte Derivate von this compound.
Wirkmechanismus
Dexamethasone palmitate exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and chemokines, reduced migration of inflammatory cells, and stabilization of cell membranes. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: The parent compound, which is more hydrophilic and has a shorter duration of action compared to dexamethasone palmitate.
Dexamethasone Sodium Phosphate: A water-soluble derivative used for rapid onset of action in acute inflammatory conditions.
Uniqueness: Dexamethasone palmitate is unique due to its lipophilic nature, which allows for prolonged release and sustained anti-inflammatory effects. This makes it particularly useful in formulations designed for controlled release and targeted delivery .
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYZTKOEFDTCU-WDJQFAPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022903 | |
| Record name | Dexamethasone palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14899-36-6 | |
| Record name | Dexamethasone palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14899-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone palmitate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014899366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601XWN7060 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dexamethasone palmitate exert its anti-inflammatory effects?
A1: Dexamethasone palmitate itself is a prodrug that is hydrolyzed to its active form, dexamethasone. Dexamethasone acts by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. This modulation primarily involves the inhibition of pro-inflammatory mediators like cytokines and chemokines. [, , , ] For example, DXP significantly inhibited tumor necrosis factor-α, interleukin-1β, and cytokine-induced neutrophil chemoattractant-1 levels in a rat lung inflammation model. []
Q2: What evidence supports the efficacy of DXP in treating rheumatoid arthritis?
A2: Studies have demonstrated that DXP, often formulated as a liposteroid, exhibits superior efficacy compared to free dexamethasone in preclinical models of rheumatoid arthritis. [, , ] This enhanced efficacy is attributed to its preferential uptake by macrophages in inflamed tissues. Clinically, liposteroid therapy has shown significant improvements in rheumatoid arthritis patients, with longer-lasting effects than water-soluble dexamethasone. []
Q3: How does DXP compare to conventional dexamethasone in managing macrophage activation syndrome (MAS)?
A3: DXP has shown promising results in managing MAS, a life-threatening condition characterized by macrophage hyperactivation. Clinical reports indicate that DXP effectively inhibits inflammation in MAS patients, even in cases where conventional methylprednisolone pulse therapy is insufficient. [] Additionally, DXP has been successful as a first-line treatment for MAS. []
Q4: What makes DXP a suitable treatment option for Engraftment Syndrome (ES) after hematopoietic stem cell transplantation (HSCT)?
A4: ES, a common complication after HSCT, involves a massive release of pro-inflammatory cytokines. DXP's ability to suppress activated macrophages, which play a key role in ES pathogenesis, makes it a suitable treatment option. Retrospective studies indicate that DXP effectively resolves ES in a significant number of pediatric HSCT recipients, contributing to a favorable transplant outcome. []
Q5: What is the molecular formula and weight of dexamethasone palmitate?
A5: The molecular formula of dexamethasone palmitate is C34H49FO6, and its molecular weight is 576.77 g/mol. []
Q6: Are there any spectroscopic data available for dexamethasone palmitate?
A6: Yes, 1D (1H, 13C NMR and DEPT) and 2D (1H-1HCOSY, HMQC and HMBC) NMR spectra of dexamethasone palmitate in chloroform have been obtained, assigned, and analyzed. This data helped to elucidate the structure of DXP in chloroform. []
Q7: Why is dexamethasone palmitate often formulated as a liposteroid?
A7: Formulating dexamethasone palmitate as a liposteroid, where it is incorporated into lipid microspheres, offers several advantages. This approach enhances its uptake by the reticuloendothelial system (RES), leading to targeted delivery to macrophages and inflamed tissues. [, , , ] This targeted delivery results in stronger anti-inflammatory activity and a longer duration of action compared to free dexamethasone. [, , , ]
Q8: How does incorporating dexamethasone palmitate into lipid emulsions affect its tissue distribution?
A8: When incorporated into lipid emulsions, DXP exhibits a different distribution pattern compared to free dexamethasone. Studies in rats showed that DXP in a lipid emulsion resulted in higher concentrations in the blood, spleen, and inflamed tissues, while free dexamethasone had higher concentrations in muscles. []
Q9: What are the advantages of delivering dexamethasone palmitate directly to the lungs?
A9: Direct lung delivery of DXP, often via large porous particles or liposomes, offers targeted treatment for lung-specific inflammation. This approach minimizes systemic exposure, thereby reducing the risk of side effects. [] One study highlighted the potential of mannosylated liposomes to specifically target DXP to alveolar macrophages, key players in lung inflammation. []
Q10: Can dexamethasone palmitate be used for targeted drug delivery in atherosclerosis?
A10: Research suggests that coupling DXP with low-density lipoprotein (LDL) could facilitate targeted delivery to atherosclerotic lesions. Studies have demonstrated that a DP-LDL complex is readily taken up by macrophages and foam cells, the key cellular components of atherosclerotic plaques, and effectively inhibits cholesterol ester accumulation in the aorta of atherogenic mice. [, , ] This targeted approach holds promise for enhancing therapeutic efficacy and minimizing off-target effects.
Q11: What is known about the safety profile of dexamethasone palmitate?
A11: While generally considered safe, DXP, like all corticosteroids, can induce side effects, especially with prolonged use. The type and severity of side effects depend on the dose, route of administration, and individual patient factors. Common side effects include fluid retention, increased appetite, weight gain, mood swings, and difficulty sleeping. More serious side effects, although less common, include osteoporosis, increased risk of infection, and adrenal suppression. Formulating DXP in delivery systems like liposomes and nanoparticles aims to reduce systemic exposure, thereby minimizing the risk of side effects. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


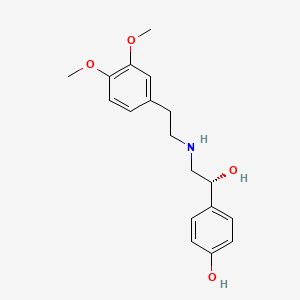
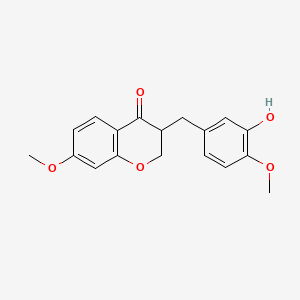

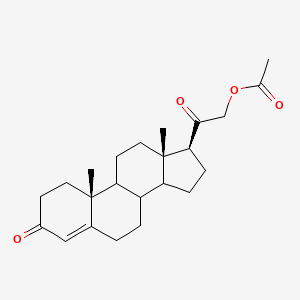

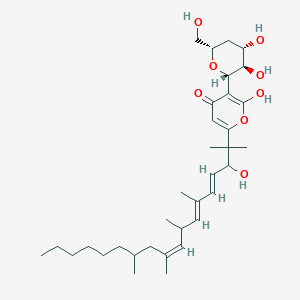
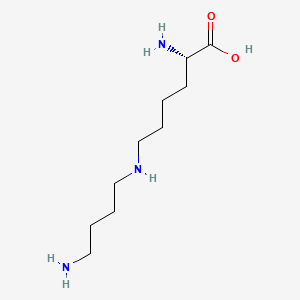
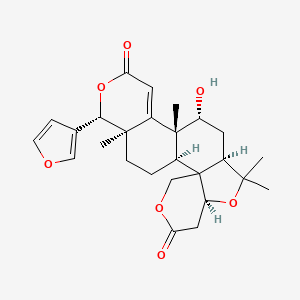
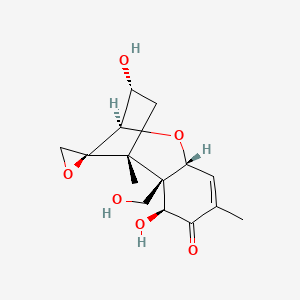
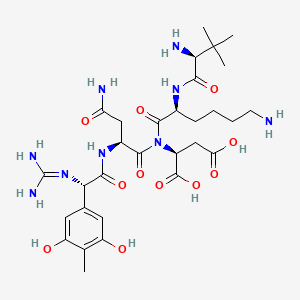

![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)
